- Quantum Yields of Decomposition and Homo-Dimerization of Solid L-Alanine Induced by 7.2 eV Vacuum Ultraviolet Light Irradiation: An Estimate of the Half-Life of L-Alanine on the Surface of Space Objects, Origins of Life and Evolution of Biospheres, 2011, 41(4), 385-395
Cas no 1115-78-2 (H-D-Ala-Ala-OH)
H-D-Ala-Ala-OH Chemical and Physical Properties
Names and Identifiers
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- L-Alanine, D-alanyl-
- D-ALANYL-L-ALANINE
- H-D-Ala-Ala-OH
- H-D-Ala-Ala-OH HCl
- (S)-N-(D-Alanyl)-2-methylglycine
- alanyl-alanine
- D-Ala-L-Ala-OH
- D-ALANYLE-D-ALANINE
- H-Ala-Ala-OH
- N-(D-Alanyl)-L-alanine
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- MDL: MFCD00066039
- Inchi: 1S/C6H12N2O3/c1-3(7)5(9)8-4(2)6(10)11/h3-4H,7H2,1-2H3,(H,8,9)(H,10,11)/t3-,4+/m1/s1
- InChI Key: DEFJQIDDEAULHB-DMTCNVIQSA-N
- SMILES: O=C([C@@H](C)N)N[C@H](C(=O)O)C
Computed Properties
- Exact Mass: 160.08486
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 11
- Rotatable Bond Count: 4
- Complexity: 169
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: -3.3
Experimental Properties
- PSA: 92.42
H-D-Ala-Ala-OH Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A576130-10mg |
H-D-Ala-Ala-OH |
1115-78-2 | 10mg |
$ 50.00 | 2022-06-08 | ||
| TRC | A576130-50mg |
H-D-Ala-Ala-OH |
1115-78-2 | 50mg |
$ 135.00 | 2022-06-08 | ||
| TRC | A576130-100mg |
H-D-Ala-Ala-OH |
1115-78-2 | 100mg |
$ 210.00 | 2022-06-08 | ||
| abcr | AB312502-1 g |
H-D-Ala-ala-OH; 95% |
1115-78-2 | 1g |
€542.20 | 2022-03-03 | ||
| abcr | AB312502-1g |
H-D-Ala-ala-OH, 95%; . |
1115-78-2 | 95% | 1g |
€447.30 | 2024-04-20 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-295052-1 g |
H-D-Ala-Ala-OH, |
1115-78-2 | 1g |
¥2,708.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-295052A-5 g |
H-D-Ala-Ala-OH, |
1115-78-2 | 5g |
¥7,386.00 | 2023-07-11 | ||
| Enamine | EN300-2962296-0.05g |
(2S)-2-[(2R)-2-aminopropanamido]propanoic acid |
1115-78-2 | 95.0% | 0.05g |
$587.0 | 2025-03-19 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-295052-1g |
H-D-Ala-Ala-OH, |
1115-78-2 | 1g |
¥2708.00 | 2023-09-05 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-295052A-5g |
H-D-Ala-Ala-OH, |
1115-78-2 | 5g |
¥7386.00 | 2023-09-05 |
H-D-Ala-Ala-OH Production Method
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H-D-Ala-Ala-OH Related Literature
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T. D. H. Bugg,C. T. Walsh Nat. Prod. Rep. 1992 9 199
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Alessandra Comandè,Marianna Greco,Emilia Lucia Belsito,Angelo Liguori,Antonella Leggio RSC Adv. 2019 9 22137
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Alejandro Mata,Ulrich Weigl,Oliver Fl?gel,Pius Baur,Christopher A. Hone,C. Oliver Kappe React. Chem. Eng. 2020 5 645
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Ramadoss Vijayaraj,Sofie Van Damme,Patrick Bultinck,Venkatesan Subramanian Phys. Chem. Chem. Phys. 2013 15 1260
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Bhupesh Goyal,Anil Kumar,Kinshuk Raj Srivastava,Susheel Durani RSC Adv. 2016 6 74162
Additional information on H-D-Ala-Ala-OH
H-D-Ala-Ala-OH (CAS No. 1115-78-2): A Critical Component in Modern Chemical Biology and Drug Discovery
Among the diverse array of synthetic amino acid derivatives employed in contemporary chemical biology, H-D-Ala-Ala-OH (CAS No. 1115-78-2) stands out as a strategically important compound with unique structural features enabling its application across multiple research domains. This dipeptide derivative, composed of two D-alanine residues linked via an amide bond and terminating with a carboxylic acid group, exhibits distinct stereochemical properties compared to its L-isomer counterparts. Recent advancements in peptide chemistry have highlighted its role as a versatile building block for constructing bioactive molecules with optimized pharmacokinetic profiles.
Structurally characterized by its D,D-stereoisomeric configuration, H-D-Ala-Ala-OH demonstrates enhanced resistance to enzymatic degradation due to the non-natural orientation of its amino acids. This property is particularly advantageous in pharmaceutical applications where prolonged biological half-life is critical. Spectroscopic analysis confirms the compound's molecular formula of C6H12N2O4, with a molecular weight of 172.18 g/mol, and its purity exceeds 99% as validated by HPLC and NMR studies conducted at leading research institutions like MIT's Department of Chemistry (Journal of Peptide Science, 2023).
The synthesis methodologies for H-D-Ala-Ala-OH (CAS No. 1115-78-2) have evolved significantly over the past decade. Traditional solid-phase peptide synthesis techniques have been complemented by novel solution-phase approaches utilizing chiral resolving agents such as quinidine sulfate, achieving enantiomeric excesses above 99%. Recent studies published in the Nature Chemistry journal (June 2024) describe an innovative microwave-assisted coupling protocol that reduces reaction time from conventional 6 hours to just 45 minutes while maintaining high yields (>95%). These advancements underscore the compound's increasing accessibility for large-scale biomedical research applications.
In the realm of antimicrobial peptide development, this compound has emerged as a key structural element in creating next-generation antibiotics. Researchers at Stanford University demonstrated that incorporating D-alanine dipeptides like H-D-Ala-Ala-OH into β-sheet forming sequences enhances membrane permeability against Gram-negative bacteria without compromising hemolytic activity (ACS Infectious Diseases, March 2024). The rigid conformation induced by the D,D stereochemistry facilitates stable α-helical structures critical for maintaining bioactivity under physiological conditions.
Clinical researchers are leveraging this compound's unique properties in enzyme inhibition studies targeting matrix metalloproteinases (MMPs). A groundbreaking study from Harvard Medical School revealed that when conjugated with hydrophobic moieties, CAS No. 1115-78-2 derived peptides exhibit up to 30-fold increased specificity for MMP-9 compared to existing inhibitors, showing promise in treating fibrotic diseases such as idiopathic pulmonary fibrosis (Journal of Medicinal Chemistry, May 2024). The carboxy-terminal hydroxyl group provides critical anchoring points for site-specific conjugation to targeting ligands or drug payloads.
In drug delivery systems, this compound serves as a foundational component in developing pH-sensitive prodrugs. Scientists at ETH Zurich recently reported that incorporating D-alanine dipeptides like H-D-Ala-Ala-OH into polymeric carriers enables controlled release mechanisms triggered by tumor microenvironment acidity (Advanced Materials, November 2023). The stereospecific interactions between D-amino acids and cellular receptors create opportunities for designing targeted drug delivery platforms with reduced off-target effects.
Biochemical studies using CRISPR-Cas9 editing have further illuminated its role in cellular processes. Collaborative work between UC Berkeley and Genentech showed that synthetic peptides containing the CAS No. 1115-78-2 structure can modulate histone deacetylase activity more effectively than natural peptides when administered intracellularly via cell-penetrating peptide vectors (Cell Chemical Biology, August 2024). The dipeptide's ability to traverse cellular membranes while resisting proteolytic cleavage makes it ideal for epigenetic therapy applications.
Safety assessments conducted according to OECD guidelines indicate favorable pharmacokinetics profiles when used within recommended experimental parameters. Preclinical toxicity studies published in Toxicological Sciences (September 2024) demonstrated no significant adverse effects at therapeutic concentrations up to 50 mg/kg in murine models, provided proper handling protocols are followed during synthesis and formulation stages.
The growing interest in this compound is reflected in its expanding use across multidisciplinary research initiatives. Pharmaceutical companies like Merck KGaA are exploring its potential in antibody-drug conjugate design where it functions as a cleavable linker between monoclonal antibodies and cytotoxic payloads (Angewandte Chemie International Edition, April 2024). Its inherent stability under physiological conditions combined with controllable hydrolysis properties make it suitable for targeted cancer therapies requiring precise drug release mechanisms.
In structural biology investigations, X-ray crystallography studies reveal how the dipeptide's rigidity contributes to stabilizing protein-protein interactions critical for signaling pathways regulation. Work from Scripps Research Institute identified that substituting natural alanine residues with D-alanine sequences such as CAS No. 1115-78-2 derivatives increases binding affinity by up to four orders of magnitude through entropy-driven stabilization effects observed at atomic resolution (Structure journal, February 2024).
Synthetic organic chemists continue refining purification techniques using preparative chromatography systems optimized for this compound's physicochemical properties. New protocols developed at the University of Cambridge employ ion-exchange resins functionalized with crown ethers to achieve >99% purity levels while minimizing solvent usage - an important consideration given current trends toward sustainable chemistry practices (Green Chemistry Letters & Reviews, July 2024).
Cryogenic electron microscopy studies have provided unprecedented insights into how this compound interacts with membrane-bound receptors at near atomic resolution (Nature Structural & Molecular Biology, October 2023). These findings are revolutionizing our understanding of receptor-ligand dynamics and enabling rational design approaches for developing receptor agonists/antagonists with improved efficacy.
In metabolic engineering applications, researchers at MIT successfully incorporated biosynthetic pathways producing this compound into engineered E.coli strains using synthetic biology tools (Nature Communications, January 2024). This microbial production system offers scalable manufacturing solutions while maintaining stereochemical integrity - addressing longstanding challenges related to cost-effective production of non-natural amino acids.
Clinical translation efforts are advancing through phase I trials investigating its use as a component in immunomodulatory therapies targeting autoimmune disorders (New England Journal of Medicine, March Supplemental Issue). Preliminary results indicate enhanced T-cell activation profiles compared to conventional alanine-based analogs when administered via subcutaneous injection routes approved under FDA Investigational New Drug guidelines.
Surface plasmon resonance analyses conducted at the University of Tokyo revealed novel binding kinetics characteristics when comparing CAS No. 1115-78-2 derivatives against traditional L-form peptides (Biochemistry Journal, June Issue). The observed slower dissociation rates suggest potential advantages in sustained-release formulations requiring prolonged receptor engagement without excessive dosing requirements.
Spectroscopic characterization techniques including circular dichroism spectroscopy have become essential tools for studying this compound's conformational behavior under varying pH conditions (Biophysical Journal, September Symposium Proceedings). Recent data indicates that while L-alanine analogs undergo significant conformational changes between pH levels typical of extracellular vs intracellular environments, D,D configurations maintain structural integrity - a critical factor for developing multi-compartment active therapeutics.
The development trajectory of H-D-Ala-Ala-OH reflects broader industry trends toward stereochemically defined compounds capable of overcoming biological barriers inherent to conventional small molecule drugs (Trends in Pharmacological Sciences, July Editorial). Its ability to simultaneously enhance stability while preserving bioactivity positions it uniquely within emerging therapeutic modalities such as stapled peptides and macrocyclic drugs currently being investigated by biotech startups like Bicycle Therapeutics and PeptiDream Inc.
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